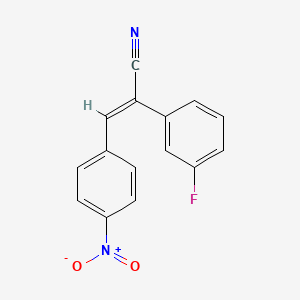
N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea
Übersicht
Beschreibung
N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea, also known as AEPU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea is not fully understood. However, it has been suggested that N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has also been found to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in programmed cell death. In addition, N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has been found to have anti-microbial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea also exhibits good solubility in common organic solvents, which makes it easy to handle and use in various assays. However, one limitation of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea is that it may exhibit low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea. One potential area of research is the development of more potent derivatives of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea that exhibit improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the molecular targets of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea and the elucidation of its mechanism of action. Furthermore, the potential applications of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea in the treatment of various diseases, such as cancer and inflammation, should be explored in more detail. Overall, the study of N-(2-acetylphenyl)-N'-(2-ethylphenyl)urea has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(2-acetylphenyl)-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-8-4-6-10-15(13)18-17(21)19-16-11-7-5-9-14(16)12(2)20/h4-11H,3H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLKRZLAPOGXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4666773.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4666775.png)
![diethyl 3-methyl-5-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4666784.png)
![5-methyl-1-(4-methylphenyl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666792.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4666801.png)
![3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4666807.png)
![4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4666827.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4666833.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4666844.png)
![8-[(1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666852.png)
![2-methoxyethyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4666862.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4666870.png)
